C16-Dihydroceramide

描述

属性

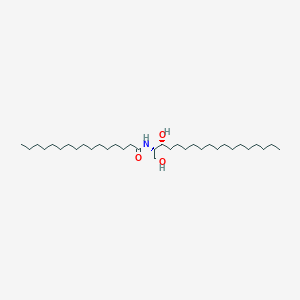

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGTXOVNNFGTPQ-JHOUSYSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415274 | |

| Record name | C16 Sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5966-29-0 | |

| Record name | C16-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5966-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C16 Sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

C16-Dihydroceramide synthesis pathway in mammalian cells

An In-Depth Technical Guide to the C16-Dihydroceramide Synthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical intermediate in the de novo synthesis of sphingolipids, a class of lipids essential for cellular structure and signaling. The concentration and acyl chain length of ceramides and their precursors are tightly regulated, with dysregulation implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic pathway leading to the synthesis of this compound in mammalian cells. It details the key enzymes, presents available quantitative data, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core processes to aid researchers and drug development professionals.

The De Novo this compound Synthesis Pathway

The de novo synthesis of all ceramides, including the C16 species, originates in the endoplasmic reticulum (ER).[1][2] The pathway begins with the condensation of L-serine and an activated fatty acid, palmitoyl-CoA.[3] This series of enzymatic reactions constitutes the primary route for generating the sphingolipid backbone.

The synthesis of this compound proceeds through three core enzymatic steps:

-

Condensation: Serine Palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This is the rate-limiting step of the entire pathway.[3][4]

-

Reduction: 3-Ketodihydrosphingosine Reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine) in an NADPH-dependent reaction.[5][6]

-

N-acylation: A Ceramide Synthase (CerS) acylates dihydrosphingosine. Specifically, Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6) utilizes palmitoyl-CoA (C16-CoA) to attach a 16-carbon acyl chain, forming this compound.[5][7]

Following its synthesis, this compound is then desaturated by dihydroceramide desaturase (DEGS1) to produce C16-ceramide, the more widely studied bioactive lipid.[4][8]

Key Enzymes in this compound Synthesis

Serine Palmitoyltransferase (SPT)

SPT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in sphingolipid biosynthesis.[9][10] In mammals, SPT is a multiprotein complex anchored in the ER membrane, typically a heterodimer of SPTLC1 and SPTLC2 (or SPTLC3) subunits, which form the catalytic core.[7][11] Additional small subunits (ssSPTa, ssSPTb) and regulatory proteins (ORMDLs) modulate its activity and substrate specificity.[7]

3-Ketodihydrosphingosine Reductase (KDSR)

KDSR, also known as FVT1, is an ER-resident enzyme that catalyzes the NADPH-dependent reduction of 3-ketodihydrosphingosine to dihydrosphingosine.[6][12] Biallelic mutations in the KDSR gene can disrupt ceramide synthesis, leading to disorders of keratinization.[12][13]

Ceramide Synthases (CerS)

Mammals express a family of six ceramide synthases (CerS1-6), each exhibiting high specificity for fatty acyl-CoAs of particular chain lengths.[5] This specificity is the primary determinant of the N-acyl chain composition of ceramides and dihydroceramides.[5]

-

CerS5 (LASS5): Has robust activity and is a primary synthase for C16-ceramide (and thus this compound).[5] It is often studied for its role in apoptosis.[5]

-

CerS6 (LASS6): Also synthesizes C14- and C16-ceramides.[5] Knocking down CerS6 leads to a specific decrease in intracellular C16-ceramide.[5]

The acyl-CoA specificity is determined by a short, 11-residue loop within the Tram-Lag-CLN8 (TLC) domain of the enzyme.[14][15]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the regulation of the this compound synthesis pathway. Data remains sparse and can be highly dependent on the cell type and experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m | V_max | Cell/System Type | Reference(s) |

|---|---|---|---|---|---|

| CerS4 | Sphinganine | ~2 µM | N/A | N/A | [5] |

| CerS5 | Palmitoyl-CoA | N/A | N/A | N/A | N/A |

| CerS6 | Palmitoyl-CoA | N/A | N/A | N/A | N/A |

Table 2: Reported Ceramide and Dihydroceramide Concentrations

| Metabolite | Concentration | Cell/Tissue Type | Method | Reference(s) |

|---|---|---|---|---|

| C16-Ceramide | Most dominant species | U2OS, HCT116 cells | LC-MS/MS | [16] |

| This compound | ~3.11 min retention time | N/A (Analytical Method) | LC-MS/MS | [17] |

Note: Absolute quantification is highly variable. C16-ceramide is often reported as one of the most abundant species in many cell lines.[16][18]

Experimental Protocols & Workflows

Studying the this compound pathway requires robust methods for lipid extraction, enzyme activity measurement, and quantification.

Protocol: Lipid Extraction from Mammalian Cells

Accurate quantification begins with efficient lipid extraction. The Bligh & Dyer and Folch methods are classics, while butanol/methanol (BuMe) protocols are also effective.[19][20]

Method: Single-Phase Butanol:Methanol (BuMe) Extraction[4]

-

Materials & Reagents:

-

Cell scraper

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Centrifuge tubes

-

Butanol:Methanol (1:1, v/v) mixture

-

Internal standard (ISTD) solution (e.g., containing C17:0-dihydroceramide or other non-endogenous species)

-

Vortex mixer, sonicating water bath

-

Centrifuge capable of 14,000 x g

-

-

Procedure:

-

Culture cells to desired confluency.

-

Rinse cell monolayer twice with ice-cold PBS.

-

Scrape cells into a final volume of ice-cold PBS and transfer to a centrifuge tube.

-

Pellet cells by centrifugation (e.g., 200 x g, 4°C, 3 min). Carefully remove all supernatant.[4]

-

Snap freeze the cell pellet in liquid nitrogen for 5 seconds and store at -80°C or proceed directly.[4]

-

Resuspend the cell pellet in 400 µL of the 1:1 BuMe solution.[4]

-

Add 200 µL of the internal standard solution.[4]

-

Vortex the sample for 10 seconds, then sonicate in an ice-water bath for 30 minutes.[4]

-

Centrifuge at 14,000 x g for 10 minutes at room temperature to pellet cell debris.[4]

-

Carefully transfer the supernatant, which contains the lipid extract, to a new vial for LC-MS analysis or storage at -80°C.[4]

-

Protocol: Ceramide Synthase (CerS) Activity Assay

This assay measures the N-acylation of a fluorescent sphingoid base analog.[21][22]

Method: Fluorescent Assay using NBD-Sphinganine and HPLC[23][24]

-

Materials & Reagents:

-

Cell or tissue homogenates (source of CerS enzymes)

-

Assay Buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

-

NBD-sphinganine (fluorescent substrate)

-

Palmitoyl-CoA (C16-CoA)

-

Defatted Bovine Serum Albumin (BSA)

-

Methanol (for reaction termination)

-

HPLC system with a fluorescence detector

-

-

Procedure:

-

Prepare cell homogenates from cultured cells overexpressing a specific CerS or from tissues of interest. Determine total protein concentration via BCA or Bradford assay.

-

In a microfuge tube, prepare the reaction mixture. For a 20 µL final volume:

-

Cell homogenate (e.g., 5-20 µg total protein)

-

50 µM Palmitoyl-CoA

-

5-10 µM NBD-sphinganine

-

20 µM defatted BSA

-

Bring to 20 µL with Assay Buffer.

-

-

Incubate the reaction at 37°C for 15-60 minutes. The time should be within the linear range of the reaction.

-

Terminate the reaction by adding 80 µL of methanol.

-

Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze by reversed-phase HPLC. NBD-C16-dihydroceramide (product) will have a longer retention time than NBD-sphinganine (substrate).

-

Quantify product formation by integrating the peak area and comparing it to a standard curve of NBD-C16-dihydroceramide.

-

Protocol: Dihydroceramide Desaturase (DEGS1) Activity Assay

DEGS1 activity can be measured in situ by tracking the conversion of a synthetic dihydroceramide analog to its desaturated product.[25][26][27]

Method: In Situ Assay using C12-dhCCPS and LC-MS[27][28]

-

Materials & Reagents:

-

Cultured mammalian cells (e.g., SMS-KCNR, HEK293)

-

D-e-C12-dhCCPS (a water-soluble C12-dihydroceramide analog)

-

Cell culture medium

-

Ethanol

-

Lipid extraction reagents (see Protocol 4.1)

-

LC-MS/MS system

-

-

Procedure:

-

Plate cells and grow to ~85% confluency.

-

Prepare a stock solution of C12-dhCCPS in 100% ethanol.

-

Dilute the stock solution directly into the cell culture medium to a final concentration of 0.5 µM.[27]

-

Incubate the cells with the C12-dhCCPS-containing medium for a set time course (e.g., 15 min to 6 hours).[27]

-

At each time point, wash the cells with ice-cold PBS and harvest.

-

Perform a lipid extraction as described in Protocol 4.1.

-

Analyze the lipid extract by LC-MS/MS, monitoring the specific mass transitions for both the substrate (C12-dhCCPS) and the product (C12-CCPS).[27]

-

Calculate enzyme activity as the percentage of converted substrate: [C12-CCPS] / ([C12-dhCCPS] + [C12-CCPS]) * 100.

-

Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of lipid species.

-

Instrumentation:

-

HPLC or UPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

General Procedure:

-

Separate lipids from the extracted sample on a C18 reversed-phase column.

-

Analyze eluting compounds by ESI-MS/MS in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions. For this compound, a common transition is the neutral loss of two water molecules from the protonated molecule, though specific transitions should be optimized. An example transition to monitor is m/z 540.6 → 266.4.[17]

-

Quantify the endogenous this compound peak area relative to the peak area of a known amount of a spiked internal standard (e.g., C17-dihydroceramide).

-

Conclusion

The synthesis of this compound is a fundamental process, representing a key node in the greater sphingolipid metabolic network. The pathway is governed by a series of ER-resident enzymes whose activities, particularly the substrate specificity of CerS5 and CerS6, dictate the production of this specific lipid precursor. Understanding this pathway is paramount for researchers investigating the roles of distinct ceramide species in health and disease. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative study of this compound, enabling further elucidation of its biological functions and its potential as a therapeutic target.

References

- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

- 9. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine palmitoyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 11. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 12. Formation of keto-type ceramides in palmoplantar keratoderma based on biallelic KDSR mutations in patients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

- 19. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 20. A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. portlandpress.com [portlandpress.com]

C16-Dihydroceramide as a Biomarker for Metabolic Diseases: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes (T2D), obesity, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, represent a growing global health crisis. A critical need exists for early and predictive biomarkers to identify at-risk individuals and to monitor therapeutic interventions. Emerging evidence strongly implicates sphingolipids, particularly C16-dihydroceramide and its downstream product C16-ceramide, as key players in the pathophysiology of metabolic dysfunction. Dihydroceramides, once considered inert precursors, are now recognized as sensitive biomarkers of metabolic flux through the de novo ceramide synthesis pathway, which is often upregulated in states of chronic overnutrition.[1] This technical guide provides an in-depth overview of this compound, summarizing the quantitative data supporting its role as a biomarker, detailing the experimental protocols for its measurement, and visualizing the core signaling pathways involved.

The Biochemistry of this compound

This compound is a central intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various ceramide species, which differ by the length of their N-acyl chain.[2][3] The abundance of specific ceramide species is determined by the activity of six distinct ceramide synthases (CerS).[4][5]

-

Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are primarily responsible for producing this compound by acylating a sphinganine backbone with a 16-carbon fatty acyl-CoA (Palmitoyl-CoA).[4][5][6]

-

Dihydroceramide Desaturase 1 (DES1) catalyzes the final step in ceramide synthesis, introducing a double bond into dihydroceramide to form ceramide.[1][7] Therefore, the level of this compound reflects the flux through the initial steps of the pathway, while the ratio of this compound to C16-ceramide can indicate the activity of DES1.

Elevated levels of saturated fatty acids, particularly palmitate, drive the synthesis of this compound and subsequently C16-ceramide, linking dietary intake to the production of these lipotoxic molecules.[8]

This compound as a Biomarker in Disease States

Accumulating evidence from human cohorts and animal models demonstrates a strong association between elevated this compound and various metabolic diseases.

Insulin Resistance and Type 2 Diabetes

This compound and its product, C16-ceramide, are potent antagonists of insulin signaling.[9][10] Studies have shown that plasma levels of specific long-chain dihydroceramides are elevated in individuals up to nine years before the clinical onset of T2D, highlighting their potential as early predictive biomarkers.[1][11]

In obese individuals, levels of this compound are significantly increased in subcutaneous adipose tissue compared to lean controls.[2][9] Further stratification reveals that while this compound is elevated in obesity, it is the subsequent accumulation of C16-ceramide that is significantly higher in obese individuals with T2D compared to their non-diabetic obese counterparts.[2][9] This suggests that increased flux through the de novo pathway (marked by this compound) and subsequent conversion to C16-ceramide are pivotal events in the progression from obesity to insulin resistance and overt T2D.[9][10]

The mechanism involves the inhibition of key nodes in the insulin signaling cascade. C16-ceramide can impair the activation of Akt (also known as Protein Kinase B), a central regulator of glucose metabolism, through mechanisms involving Protein Kinase C zeta (PKCζ) and Protein Phosphatase 2A (PP2A).[2][12]

Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)

Obesity is characterized by ectopic fat deposition, which fuels the de novo synthesis of ceramides.[6] Inhibition of CerS5 or CerS6, the enzymes responsible for C16-ceramide production, has been shown to reduce weight gain and improve glucose homeostasis in diet-induced obese mice, indicating a causal role for this specific ceramide species in the development of obesity and its comorbidities.[4][6][12]

In NAFLD, dihydroceramides accumulate in the liver in response to fatty acid overload and correlate with the histological severity of the disease, from simple steatosis to steatohepatitis (NASH) and fibrosis.[13] Specifically, an increase in C16-ceramide promotes steatosis, whereas very-long-chain ceramides (e.g., C24) may be protective.[13][14]

Cardiovascular Disease (CVD)

Circulating ceramide levels, particularly the ratio of C16:0 to C24:0, have emerged as robust risk factors for adverse cardiovascular events, independent of traditional lipid markers like LDL-cholesterol.[15][16][17][18] High levels of C16:0 ceramide are associated with an increased risk of cardiac events and unfavorable cardiac remodeling.[15][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating this compound and related lipids in metabolic diseases.

Table 1: this compound and C16-Ceramide Levels in Metabolic Diseases

| Analyte | Condition | Tissue/Fluid | Observation | P-value | Reference |

| This compound | Obese vs. Lean Control | Subcutaneous Adipose | Significantly Increased | < 0.005 | [9] |

| This compound | NAFLD-NASH vs. Non-NAFLD | Liver (mice) | Increased from 0.024 to 0.049 (nmol/mg protein) | < 0.0001 | [13] |

| This compound | NAFLD-NASH vs. Non-NAFLD | Liver (human) | Increased from 0.105 to 0.165 (nmol/mg protein) | = 0.0221 | [13] |

| C16-Ceramide | Obese vs. Lean Control | Subcutaneous Adipose | Significantly Increased | = 0.023 | [9] |

| C16-Ceramide | Obese with T2D vs. Obese Non-Diabetic | Subcutaneous Adipose | Significantly Increased | = 0.027 | [9] |

| Total Dihydroceramides | Pre-diabetic vs. Control | Plasma | Significantly elevated up to 9 years before T2D diagnosis | - | [1][11] |

| C18:0, C20:0, C24:1 Ceramides | T2D vs. Control | Plasma | Significantly Increased | < 0.05 | [19] |

Table 2: Correlation of C16-Ceramide Pathway Components with Metabolic Parameters

| Pathway Component | Parameter | Correlation | Observation | Reference |

| SPT1 mRNA Expression | C16-Ceramide Levels | Positive | Suggests generation via de novo pathway in obese-diabetic individuals. | [9] |

| SPT1 mRNA Expression | HOMA-IR | Positive | Links the first step of ceramide synthesis to insulin resistance. | [9] |

| C16:0/C24:0 Ceramide Ratio | Left Ventricular Ejection Fraction | Negative | Higher ratio associated with poorer cardiac function. | [16][18] |

| Plasma Ceramides | Insulin Sensitivity | Negative | Elevated plasma ceramides correlate with the severity of insulin resistance. | [19][20] |

Experimental Protocols for Quantification

Accurate and sensitive quantification of this compound is crucial for its validation as a clinical biomarker. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[21][22]

Sample Preparation: Lipid Extraction

The goal is to efficiently extract lipids from the biological matrix (plasma, serum, or tissue homogenate) while removing interfering substances like proteins.

-

Protein Precipitation (for high-throughput):

-

To a small aliquot of plasma or serum (e.g., 10-50 µL), add a larger volume (e.g., 200 µL) of cold organic solvent, such as a mixture of isopropanol and methanol, containing a known amount of a stable isotope-labeled internal standard (e.g., C17-Dihydroceramide or d7-C16-Ceramide).[21][22]

-

Vortex vigorously for at least 30 seconds to precipitate proteins.[21]

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipids to a new tube or autosampler vial for LC-MS/MS analysis.[21][22]

-

-

Liquid-Liquid Extraction (e.g., Bligh-Dyer method):

-

To the sample (e.g., tissue homogenate), add a mixture of chloroform:methanol (typically 1:2, v/v) and vortex.[23]

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the lower organic phase, which contains the lipids.

-

Dry the extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[21]

-

LC-MS/MS Analysis

This technique provides high selectivity and sensitivity for quantifying specific lipid species.[21]

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C8 or C18 column is typically used for separation (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 μm).[23]

-

Mobile Phases:

-

Elution: A gradient or isocratic elution can be used. A typical gradient might start with a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the lipids, hold, and then re-equilibrate.[21]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramides and dihydroceramides.[23]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each analyte.[22]

-

MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. Upon collision-induced dissociation, a common product ion at m/z 264, corresponding to the sphingoid backbone, is often monitored.[23]

-

Example Transition for this compound (d18:0/16:0): m/z 540 → 264 (Note: exact mass may vary slightly based on adducts).

-

Example Transition for C16-Ceramide (d18:1/16:0): m/z 538 → 264.[23]

-

-

Quantification: The concentration of endogenous this compound is determined by comparing the ratio of its peak area to the peak area of the known concentration of the internal standard, using a calibration curve generated from standards.[23]

-

References

- 1. DES1: A Key Driver of Lipotoxicity in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]

- 6. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loss of the sphingolipid desaturase DEGS1 causes hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential regulation of dihydroceramide desaturase by palmitate versus monounsaturated fatty acids: implications for insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin resistance induced by de novo pathway-generated C16-ceramide is associated with type 2 diabetes in an obese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma Dihydroceramides Are Diabetes Susceptibility Biomarker Candidates in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medrxiv.org [medrxiv.org]

- 14. Roles of Ceramides in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]

- 17. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. benchchem.com [benchchem.com]

- 22. biorxiv.org [biorxiv.org]

- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of C16-Dihydroceramide Levels in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C16-dihydroceramide, a key intermediate in the de novo synthesis of sphingolipids, has emerged as a critical regulator of cancer cell fate. Traditionally considered an inert precursor to the well-studied C16-ceramide, recent evidence demonstrates that the accumulation of this compound itself can profoundly impact cancer cell proliferation, survival, and stress responses. This technical guide provides an in-depth overview of the regulatory mechanisms governing this compound levels in cancer cells, its downstream signaling effects, and methodologies for its study. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate further research and therapeutic development in this promising area of cancer biology.

Introduction

Sphingolipids are a class of bioactive lipids that play pivotal roles in various cellular processes, including cell growth, differentiation, apoptosis, and stress responses. The balance between different sphingolipid species is crucial for maintaining cellular homeostasis, and its dysregulation is frequently observed in cancer. This compound is synthesized by the acylation of sphinganine with palmitoyl-CoA, a reaction catalyzed by Ceramide Synthase 6 (CERS6). It is subsequently converted to C16-ceramide by the introduction of a double bond by Dihydroceramide Desaturase 1 (DEGS1). While C16-ceramide has long been recognized for its pro-apoptotic functions, the accumulation of its precursor, this compound, is now understood to trigger distinct signaling cascades that can determine the life or death of a cancer cell. This guide will explore the intricate regulation of this compound and its implications for cancer therapy.

The De Novo Sphingolipid Synthesis Pathway

The synthesis of this compound is the initial and rate-limiting step in the generation of C16-containing sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic reactions localized primarily to the endoplasmic reticulum (ER).

Key Regulatory Enzymes

The intracellular concentration of this compound is tightly controlled by the activity of two key enzymes: Ceramide Synthase 6 (CERS6) and Dihydroceramide Desaturase 1 (DEGS1).

-

Ceramide Synthase 6 (CERS6): This enzyme specifically catalyzes the N-acylation of sphinganine with palmitoyl-CoA to produce this compound.[1] Overexpression of CERS6 has been observed in various cancers, including breast and non-small-cell lung cancer, and is often associated with a pro-survival role.[2] However, in some contexts, its downregulation can induce ER stress and apoptosis.[3][4]

-

Dihydroceramide Desaturase 1 (DEGS1): DEGS1 introduces a Δ4-trans-double bond into dihydroceramides to form ceramides.[5] Inhibition of DEGS1 activity leads to the accumulation of dihydroceramides, including this compound. Several anti-cancer agents, such as fenretinide and ABTL0812, have been shown to inhibit DEGS1, leading to cytotoxic responses in cancer cells.[6]

Downstream Signaling Pathways of this compound Accumulation

The accumulation of this compound in cancer cells can trigger several downstream signaling pathways, often culminating in either cell death or survival, depending on the cellular context.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary consequence of elevated this compound levels is the induction of ER stress. This is thought to occur due to alterations in the biophysical properties of the ER membrane, impairing protein folding and calcium homeostasis. The subsequent activation of the Unfolded Protein Response (UPR) can have dual outcomes.

In some cancer types, such as head and neck squamous cell carcinoma (HNSCC), the downregulation of CERS6 and subsequent decrease in C16-ceramide (leading to a relative increase in this compound) activates the ATF6/CHOP arm of the UPR, resulting in apoptosis.[3][4][7] Conversely, in other contexts, CERS6/C16-ceramide has a pro-survival role by protecting against ER stress.[3][4]

Autophagy

Accumulation of this compound has been strongly linked to the induction of autophagy, a cellular process of self-digestion that can either promote survival under stress or lead to cell death. The anti-cancer drug ABTL0812, for instance, impairs DEGS1 activity, leading to an increase in long-chain dihydroceramides and subsequent ER stress-mediated cytotoxic autophagy.[6][8] This process is often mediated by the inhibition of the Akt/mTORC1 signaling pathway.

p53 Activation

While this compound's direct interaction with p53 is less characterized, its product, C16-ceramide, is a natural regulatory ligand of the tumor suppressor p53.[9][10] C16-ceramide binds directly to the p53 DNA-binding domain, stabilizing the protein and leading to its accumulation and activation of downstream targets.[9][10] This suggests that the regulation of the this compound to C16-ceramide ratio is critical for p53-mediated tumor suppression.

References

- 1. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

- 6. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

C16-Dihydroceramide: A Technical Guide on its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of C16-dihydroceramide and its influence on mitochondrial function. While often considered an inert precursor to the bioactive C16-ceramide, emerging evidence suggests that this compound and the balance between these sphingolipids play a crucial role in cellular bioenergetics and apoptosis. This document consolidates current research, presenting quantitative data on the effects of this compound on key mitochondrial parameters, detailed experimental protocols for its study, and visual representations of the associated signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting sphingolipid metabolism in diseases characterized by mitochondrial dysfunction.

Introduction: The Ceramide/Dihydroceramide Rheostat in Mitochondrial Health

Sphingolipids are a class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. Within this class, ceramides, and their immediate precursors, dihydroceramides, are central to a multitude of cellular processes, including proliferation, senescence, and apoptosis. The conversion of dihydroceramide to ceramide, catalyzed by dihydroceramide desaturase (DES1), is a critical regulatory step, introducing a double bond that confers distinct biological activities.

C16-ceramide, with a 16-carbon acyl chain, is one of the most abundant and biologically active ceramide species. It is widely recognized for its pro-apoptotic effects, which are largely mediated through its direct interaction with mitochondria. In contrast, this compound has historically been viewed as a non-bioactive intermediate. However, this perspective is evolving, with studies indicating that the ratio of C16-ceramide to this compound, rather than the absolute level of either lipid, may be a more accurate determinant of cellular fate. An accumulation of dihydroceramides has been linked to conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).[1][2] This guide will delve into the specific effects of this compound on mitochondrial function, providing a detailed examination of its role in cellular bioenergetics and programmed cell death.

This compound and its Impact on Mitochondrial Respiration

Mitochondrial respiration, the process of generating ATP through the electron transport chain (ETC), is a primary target of ceramide-mediated signaling. While C16-ceramide is known to inhibit respiratory chain complexes and impair ATP production, the direct effects of this compound are less clearly defined but suggest a less potent or even negligible impact compared to its desaturated counterpart.

Quantitative Data on Mitochondrial Respiration

The following table summarizes the comparative effects of C16-ceramide and this compound on mitochondrial oxygen consumption rates (OCR). It is important to note that direct quantitative data for this compound is less abundant in the literature, and in many studies, it is used as a negative control to highlight the specific effects of C16-ceramide.

| Parameter | Treatment | Concentration | Cell/Tissue Type | Effect on Oxygen Consumption Rate (OCR) | Reference |

| Basal Respiration | C16-Ceramide | 20 µM | Rat Heart Mitochondria | Inhibition of pyruvate+malate-dependent oxygen consumption | [3][4] |

| This compound | Not specified | - | Generally considered inactive or used as a negative control | [5][6][7] | |

| Complex I Activity (NADH-ubiquinone reductase) | C16-Ceramide | 20 µM | Rat Heart Mitochondria | ~50% inhibition of NADH oxidase activity | [3] |

| This compound | Not specified | - | No significant inhibitory effect reported | [8] | |

| Complex IV Activity (Cytochrome c oxidase) | C16-Ceramide | Not specified | Rat Heart Mitochondria | Inhibition | [4] |

| This compound | Not specified | - | No significant inhibitory effect reported | [8] |

Note: The lack of extensive quantitative data for this compound underscores the need for further research in this area.

Influence of this compound on Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. C16-ceramide has been shown to dissipate ΔΨm, a key event in the induction of apoptosis. In contrast, this compound generally does not induce a collapse of the membrane potential.

Quantitative Data on Mitochondrial Membrane Potential

| Parameter | Treatment | Concentration | Cell/Tissue Type | Effect on ΔΨm | Reference |

| Mitochondrial Membrane Potential | C16-Ceramide | Not specified | Rat Heart Mitochondria | Negligible effect on respiration-dependent membrane potential | [3][4] |

| C2-Ceramide | Not specified | Rat Heart Mitochondria | Almost complete collapse of respiration-dependent membrane potential | [3][4] | |

| This compound | Not specified | - | Generally no effect; used as a negative control | [9] |

Role in Mitochondrial-Mediated Apoptosis

A primary mechanism by which C16-ceramide induces apoptosis is through the formation of channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c.[5][6][10] Studies consistently demonstrate that this compound lacks this channel-forming ability and is therefore considered non-apoptogenic in this context.[5][6][7]

Quantitative Data on Apoptosis Induction

| Parameter | Treatment | Concentration | Cell/Tissue Type | Effect on Apoptosis | Reference |

| Cytochrome c Release | C16-Ceramide | 18 nmol/mg mitochondrial protein | Isolated Mitochondria | Induces release of cytochrome c | [10] |

| C2-Dihydroceramide | 18 nmol/mg mitochondrial protein | Isolated Mitochondria | No significant release of cytochrome c | [10] | |

| Apoptosis | C16-Ceramide | Not specified | Primary Hepatocytes | Contributes to TNF-α-induced apoptosis | [11] |

| This compound | Not specified | - | Generally considered non-apoptotic | [12] |

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Synthesis and Mitochondrial Interaction

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) and culminates in the formation of dihydroceramide. The final and critical step is the desaturation of dihydroceramide to ceramide by dihydroceramide desaturase (DES1), an enzyme also found in mitochondria-associated membranes (MAMs).[13][14] The proximity of the ER and mitochondria facilitates the transfer of these lipids, influencing mitochondrial function.

Caption: De novo synthesis of this compound in the ER and its conversion to C16-ceramide at the MAM.

Ceramide-Induced Mitochondrial Apoptosis Pathway

Elevated levels of C16-ceramide at the mitochondrial outer membrane lead to the formation of pores, facilitating the release of cytochrome c into the cytosol. This initiates a caspase cascade, culminating in apoptosis. This compound does not typically trigger this pathway.

Caption: C16-ceramide-mediated apoptosis via mitochondrial outer membrane permeabilization.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is adapted for assessing the impact of this compound on the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Isolated mitochondria or permeabilized cells

-

Respiration medium (e.g., MiR05)[15]

-

Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate)

-

Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A, oligomycin)

-

This compound and C16-ceramide (as a positive control) dissolved in an appropriate vehicle (e.g., ethanol or DMSO)

-

Vehicle control

Procedure:

-

Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add respiration medium to the chambers and allow the signal to stabilize.

-

Addition of Biological Sample: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) or permeabilized cells to the chambers.

-

State 2 Respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure LEAK respiration (non-ADP stimulated).

-

State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure OXPHOS capacity.

-

Treatment: Inject a known concentration of this compound, C16-ceramide, or vehicle control into the chambers. Monitor the OCR for any changes.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add inhibitors and other substrates to assess the function of specific parts of the ETC. For example:

-

Add succinate (Complex II substrate) to assess S-pathway control state.

-

Add rotenone (Complex I inhibitor) to isolate Complex II activity.

-

Add antimycin A (Complex III inhibitor) to measure residual oxygen consumption.

-

-

Data Analysis: Calculate the OCR at different respiratory states and compare the effects of this compound and C16-ceramide to the vehicle control.[15][16][17][18][19]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a potentiometric fluorescent dye, such as JC-1 or TMRM, to measure ΔΨm in intact cells.

Materials:

-

Intact cells cultured in appropriate plates

-

JC-1 or TMRM staining solution

-

Fluorescence microscope or flow cytometer

-

This compound and C16-ceramide

-

FCCP (a protonophore used as a positive control for depolarization)

-

Vehicle control

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound, C16-ceramide, vehicle control, or FCCP for the specified duration.

-

Staining:

-

For JC-1: Remove the treatment medium, wash the cells with buffer, and incubate with JC-1 staining solution (typically 1-10 µg/mL) at 37°C for 15-30 minutes. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

-

For TMRM: Incubate cells with TMRM (typically 20-100 nM) at 37°C for 20-30 minutes.

-

-

Imaging/Flow Cytometry:

-

Microscopy: Capture images of the cells using appropriate filter sets for red and green fluorescence (for JC-1) or red fluorescence (for TMRM).

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. For JC-1, measure both red and green fluorescence and calculate the ratio of red to green intensity as a measure of ΔΨm.

-

-

Data Analysis: Quantify the fluorescence intensity or the red/green ratio and compare the treated groups to the control group. A decrease in the red/green ratio for JC-1 or a decrease in red fluorescence for TMRM indicates mitochondrial depolarization.[8][20][21][22][23][24]

Quantification of Apoptosis by Cytochrome c Release

This protocol outlines the detection of cytochrome c release from mitochondria into the cytosol using western blotting.

Materials:

-

Treated and control cells

-

Cell fractionation kit for separating mitochondrial and cytosolic fractions

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound, C16-ceramide (as a positive control), or vehicle.

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis. Normalize the cytochrome c levels to the respective loading controls (GAPDH for cytosol and COX IV for mitochondria).

Conclusion and Future Directions

The evidence presented in this technical guide indicates that while this compound is often considered the "inactive" precursor to the pro-apoptotic C16-ceramide, its accumulation and the overall ceramide/dihydroceramide ratio are critical determinants of mitochondrial function and cell fate. The lack of significant direct effects of this compound on mitochondrial respiration, membrane potential, and apoptosis in many reported studies solidifies its distinction from C16-ceramide. However, the emerging link between dihydroceramide accumulation and metabolic diseases suggests more subtle or context-dependent roles for this molecule.

Future research should focus on elucidating the specific molecular targets of this compound within the mitochondria and other cellular compartments. A more comprehensive understanding of the regulation and function of dihydroceramide desaturases is also crucial. For drug development professionals, targeting the enzymes that regulate the ceramide/dihydroceramide balance, such as DES1, presents a promising therapeutic strategy for a range of diseases underpinned by mitochondrial dysfunction.[12] Further investigation into the precise mechanisms by which this compound contributes to cellular pathophysiology will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Role of ceramide-to-dihydroceramide ratios for insulin resistance and non-alcoholic fatty liver disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ceramide interaction with the respiratory chain of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ablation of Ceramide Synthase 2 Causes Chronic Oxidative Stress Due to Disruption of the Mitochondrial Respiratory Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DES1: A Key Driver of Lipotoxicity in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 21. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]

- 23. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intracellular Localization and Transport of C16-Dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C16-dihydroceramide, a key intermediate in the de novo synthesis of sphingolipids, plays a critical role in cellular function and signaling. Its precise intracellular localization and transport are tightly regulated processes, essential for maintaining cellular homeostasis and determining cell fate. This technical guide provides a comprehensive overview of the current understanding of this compound's journey within the cell, from its synthesis in the endoplasmic reticulum to its transport to the Golgi apparatus and its involvement in critical signaling pathways. This document details the experimental protocols used to study these processes and presents quantitative data and signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Intracellular Localization of this compound

This compound is primarily synthesized in the endoplasmic reticulum (ER), the central site for lipid biosynthesis. From the ER, it is transported to the Golgi apparatus for further metabolism into more complex sphingolipids, such as sphingomyelin and glucosylceramide. While the bulk of this compound is transiently located in the ER and Golgi, specific pools of its downstream metabolite, C16-ceramide, have been identified in other cellular compartments, including late endosomes and the trans-Golgi network, often in cholesterol-rich domains. The stereochemistry of the dihydroceramide backbone is crucial for its correct trafficking; the natural D-erythro isomer is efficiently transported to the Golgi, while other stereoisomers tend to be retained in the ER.[1][2]

Transport Mechanisms of this compound

The transport of this compound from the ER to the Golgi apparatus is a critical step in sphingolipid metabolism and can occur via two main pathways: vesicular and non-vesicular transport.

2.1. Vesicular Transport

While vesicular transport is a general mechanism for lipid and protein trafficking between organelles, the primary and most efficient route for ceramide and its dihydro-derivative is non-vesicular.

2.2. Non-Vesicular Transport by CERT

The major pathway for the transport of newly synthesized dihydroceramide from the ER to the trans-Golgi network is a non-vesicular process mediated by the Ceramide Transfer Protein (CERT) .[3][4] CERT is a cytosolic protein that specifically extracts ceramide and dihydroceramide from the ER membrane and delivers it to the Golgi. Studies have shown that CERT efficiently transfers this compound.[1][5]

The transport process mediated by CERT is highly specific and involves several key domains of the protein:

-

START (StAR-related lipid-transfer) domain: This C-terminal domain is responsible for binding and transferring the lipid molecule. It recognizes the natural D-erythro isomer of ceramides and dihydroceramides with acyl chains ranging from C14 to C20.[1][5]

-

Pleckstrin Homology (PH) domain: This N-terminal domain targets CERT to the Golgi apparatus by binding to phosphatidylinositol 4-phosphate (PI4P), a phospholipid enriched in the Golgi membrane.[3]

-

FFAT (two phenylalanines in an acidic tract) motif: This motif allows CERT to interact with the ER-resident vesicle-associated membrane protein-associated proteins (VAPs), thereby docking CERT at the ER membrane to facilitate lipid extraction.[3][4]

Quantitative Data on this compound Distribution and Transport

Table 1: Substrate Specificity of CERT-mediated Transfer

| Substrate | Relative Transfer Activity (%) |

| C16-Ceramide | 100 |

| This compound | Efficiently transferred |

| C14-Ceramide | Efficiently transferred |

| C18-Ceramide | Efficiently transferred |

| C20-Ceramide | Efficiently transferred |

| Longer-chain Ceramides (>C20) | Not efficiently transferred |

| Sphingosine | No transfer |

| Sphingomyelin | No transfer |

| Diacylglycerol | 5-10 |

Data compiled from multiple sources indicating the high efficiency of this compound transport by CERT, comparable to that of C16-ceramide.[1][5]

Experimental Protocols

4.1. Subcellular Fractionation for ER and Golgi Isolation

This protocol describes the isolation of enriched ER and Golgi fractions from cultured cells to analyze the distribution of this compound.

Materials:

-

Cultured cells

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)

-

Sucrose solutions of varying concentrations (e.g., 1.5 M, 1.3 M, 1.15 M, 0.86 M, 0.25 M)

-

Dounce homogenizer

-

Ultracentrifuge and rotors

-

Protease inhibitor cocktail

Procedure:

-

Harvest and wash cells in ice-cold PBS.

-

Resuspend the cell pellet in homogenization buffer with protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Prepare a discontinuous sucrose gradient by layering sucrose solutions of decreasing density.

-

Layer the post-nuclear supernatant on top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000 x g for 2-3 hours).

-

Collect the fractions at the interfaces of the different sucrose layers. The ER and Golgi fractions will be located at specific interfaces, which can be confirmed by western blotting for marker proteins (e.g., Calnexin for ER, GM130 for Golgi).

-

Analyze the lipid content of the fractions by mass spectrometry to determine the concentration of this compound.

4.2. In Vitro CERT-mediated Lipid Transfer Assay

This assay measures the ability of purified CERT protein to transfer fluorescently labeled dihydroceramide between donor and acceptor liposomes.

Materials:

-

Purified recombinant CERT protein

-

Donor liposomes containing NBD-C16-dihydroceramide and a quencher lipid (e.g., Rhodamine-PE).

-

Acceptor liposomes without fluorescent lipids.

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.4, 50 mM NaCl, 1 mM DTT).

-

Fluorometer.

Procedure:

-

Prepare donor and acceptor liposomes by sonication or extrusion.

-

In a fluorometer cuvette, mix the donor and acceptor liposomes in the assay buffer.

-

Measure the baseline fluorescence of the NBD probe. In the donor liposomes, the NBD fluorescence is quenched by the nearby rhodamine.

-

Initiate the transfer reaction by adding purified CERT protein to the cuvette.

-

Monitor the increase in NBD fluorescence over time. As CERT transfers NBD-C16-dihydroceramide to the acceptor liposomes, the NBD probe is separated from the quencher, resulting in an increase in fluorescence.

-

The initial rate of fluorescence increase is proportional to the CERT-mediated transfer activity.

4.3. Pulse-Chase Analysis of this compound Trafficking

This method allows for the visualization of the movement of newly synthesized dihydroceramide within the cell over time.

Materials:

-

Cultured cells on coverslips.

-

"Pulse" medium containing a labeled precursor for sphingolipid synthesis (e.g., [3H]sphinganine or a fluorescently tagged sphinganine analog).

-

"Chase" medium containing an excess of the unlabeled precursor.

-

Fixative (e.g., 4% paraformaldehyde).

-

Fluorescence microscope or scintillation counter.

Procedure:

-

Incubate cells in the "pulse" medium for a short period (e.g., 5-15 minutes) to allow for the incorporation of the labeled precursor into this compound in the ER.

-

Wash the cells to remove the pulse medium.

-

Incubate the cells in the "chase" medium for various time points (e.g., 0, 15, 30, 60 minutes).

-

At each time point, fix the cells.

-

If using a fluorescent tag, visualize the localization of the fluorescent dihydroceramide using a fluorescence microscope. The signal is expected to move from a reticular ER pattern to a juxtanuclear Golgi pattern over time.

-

If using a radioactive label, perform subcellular fractionation at each time point and measure the radioactivity in the ER and Golgi fractions using a scintillation counter to quantify the transport.

Signaling Pathways Involving this compound

This compound itself is generally considered a less bioactive precursor to C16-ceramide. However, its levels can influence the production of C16-ceramide, which is a potent signaling molecule involved in various cellular processes, including the regulation of the mTOR pathway and apoptosis.

5.1. mTOR Signaling Pathway

C16-ceramide has been shown to negatively regulate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Overexpression of ceramide synthase 6 (CerS6), which produces C16-ceramide, leads to reduced phosphorylation of key mTORC1 downstream effectors like S6 kinase (S6K) and Akt.[6] The proposed mechanism involves the regulation of the TSC complex and the small GTPase Rheb, which are upstream regulators of mTORC1.[2][6][7]

5.2. Apoptosis Signaling Pathway

Elevated levels of C16-ceramide are associated with the induction of apoptosis. One of the key mechanisms is its ability to promote mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway. C16-ceramide can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c.[8] This release triggers the activation of caspases and the execution of the apoptotic program. This compound can act as an inhibitor of ceramide channel formation, suggesting that the ratio of ceramide to dihydroceramide is a critical determinant of apoptosis.[7][9]

Conclusion

The intracellular localization and transport of this compound are fundamental processes that underpin the synthesis of complex sphingolipids and the regulation of critical cellular signaling pathways. The non-vesicular transport mediated by CERT represents a rapid and efficient mechanism for delivering this lipid intermediate from its site of synthesis in the ER to the Golgi for further processing. The balance between this compound and its metabolite, C16-ceramide, has profound implications for cell fate, influencing pathways that control cell growth and death. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases.

References

- 1. CERT mediates intermembrane transfer of various molecular species of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, functions and regulation of CERT, a lipid-transfer protein for the delivery of ceramide at the ER-Golgi membrane contact sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CERT-mediated trafficking of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tuberous sclerosis complex gene products, Tuberin and Hamartin, control mTOR signaling by acting as a GTPase-activating protein complex toward Rheb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conductscience.com [conductscience.com]

- 9. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of C16-Dihydroceramide using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, were once considered biologically inactive intermediates.[1] However, emerging research has identified critical roles for specific dihydroceramide species, including C16-Dihydroceramide (d18:0/16:0), in fundamental cellular processes such as apoptosis and cell cycle arrest.[1] Consequently, the accurate and sensitive quantification of this compound in various biological matrices is essential for advancing our understanding of its physiological and pathological significance.

This application note provides a detailed protocol for the robust quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology, employing reversed-phase chromatography coupled with Multiple Reaction Monitoring (MRM), offers high selectivity and sensitivity for reliable analysis in complex biological samples.[1][2]

Signaling Pathway Context

This compound is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] A series of enzymatic reactions leads to the formation of dihydrosphingosine, which is then acylated by a ceramide synthase to form dihydroceramide.[3] Dihydroceramide desaturase subsequently introduces a double bond to form ceramide.[3][4] The balance between dihydroceramides and ceramides, and their downstream metabolites, is crucial for regulating cellular signaling pathways involved in cell growth, proliferation, and apoptosis.[3][5][6]

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of this compound.

Materials and Reagents

-

This compound standard (e.g., Avanti Polar Lipids)

-

C17-Dihydroceramide or other suitable non-endogenous internal standard (IS) (e.g., Avanti Polar Lipids)[1]

-

HPLC-grade methanol, isopropanol, chloroform, and water[1]

-

Ammonium bicarbonate[2]

-

Biological matrix (e.g., human plasma, cell lysates)

Sample Preparation: Protein Precipitation

For high-throughput analysis of serum or plasma samples, a protein precipitation method is recommended.[2]

-

To a 10 µL aliquot of the serum sample, add 200 µL of the internal standard solution prepared in an organic solvent (e.g., methanol).[1]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Sample Preparation: Lipid Extraction (Bligh & Dyer)

For tissue samples or when a more comprehensive lipid extraction is required, the Bligh and Dyer method is suitable.[7]

-

Homogenize the tissue sample in an appropriate buffer.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate, followed by the internal standard.

-

Vortex thoroughly and allow the mixture to stand to ensure complete extraction.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) [2][7][8]

| Parameter | Recommended Condition |

| Column | C18 or C8 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm) |

| Mobile Phase A | Water with 0.1% formic acid and 1-2 mM ammonium formate/bicarbonate |

| Mobile Phase B | Methanol/Isopropanol (ratio varies) with 0.1% formic acid and 1-2 mM ammonium formate/bicarbonate |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |

| Gradient | A suitable gradient should be developed to separate this compound from other lipids. |

Mass Spectrometry (MS) [2][7][8][9]

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Spray Voltage | 3500 - 5500 V |

| Sheath Gas Flow | 30 - 40 Arb |

| Auxiliary Gas Flow | 10 - 35 Arb |

| Ion Transfer Tube Temp. | 300 °C |

| Vaporizer Temperature | 300 °C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions can be used for the detection of this compound and a common internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 540.5 | 266.3 |

| C17-Dihydroceramide (IS) | 554.5 | 266.3 |

Note: The product ion at m/z 266.3 corresponds to the sphinganine backbone.[1]

Data Presentation and Quantitative Analysis

Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is then applied to determine the concentration of this compound in the unknown samples.

Method Validation Parameters

The performance of the method should be validated according to established guidelines. Typical acceptance criteria are summarized below.[1][2]

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |

| Intra-assay Precision (CV%) | < 15% |

| Inter-assay Precision (CV%) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Extraction Recovery | > 85% |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters, along with the guidelines for data analysis and method validation, will enable researchers to accurately measure this important bioactive lipid. The reliable quantification of this compound will facilitate further investigation into its role in cellular signaling and its potential as a biomarker in various disease states.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Extraction and Quantification of C16-Dihydroceramide from Cell Lysates

Introduction

Dihydroceramides are crucial intermediates in the de novo synthesis of ceramides and other complex sphingolipids. Specifically, C16-dihydroceramide (N-palmitoylsphinganine) is the direct precursor to C16-ceramide, a bioactive lipid implicated in vital cellular signaling pathways that regulate apoptosis, cell growth, and stress responses.[1][2] The enzyme dihydroceramide desaturase 1 (DES1) converts this compound into C16-ceramide by introducing a double bond into the sphinganine backbone.[3] Accurate quantification of this compound in cell lysates is essential for studying sphingolipid metabolism, elucidating its role in signaling cascades, and for developing therapeutics that target these pathways.

This document provides a detailed protocol for the extraction of this compound from cultured cell lysates, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The protocol follows a multi-step process beginning with the lysis of cultured cells to release intracellular components. Lipids, including this compound, are then extracted from the lysate using a liquid-liquid extraction method with a mixture of organic solvents, typically based on the Bligh and Dyer method.[1] This separates the lipids into an organic phase, leaving proteins and other polar molecules in the aqueous phase. After extraction, the sample is concentrated and analyzed by LC-MS/MS. The separation is achieved using reverse-phase liquid chromatography, and quantification is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[4] A non-physiological internal standard, such as C17-dihydroceramide, is used throughout the procedure to correct for sample loss during preparation and for variations in ionization efficiency.[5]

Experimental Workflow

Caption: Experimental workflow for this compound extraction and analysis.

Materials and Reagents

Equipment:

-

Cell culture incubator

-

Centrifuge (refrigerated)

-

Microcentrifuge

-

Cell scraper

-

Glass centrifuge tubes (10-15 mL) with Teflon-lined caps

-

Vortex mixer

-

Nitrogen gas evaporator

-

Sonicator (optional)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Ultrapure water

-

This compound standard

-

C17-Dihydroceramide internal standard (IS)

-

BCA or Bradford protein assay kit

Detailed Experimental Protocol

1. Cell Harvesting and Lysis

-

For Adherent Cells:

-

For Suspension Cells:

-